Cas no 83898-11-7 (Pentanal,2-[chloro(4-methylphenyl)methylene]-)
83898-11-7 structure
Product Name:Pentanal,2-[chloro(4-methylphenyl)methylene]-
CAS-nummer:83898-11-7
MF:C13H15ClO
MW:222.710602998734
CID:726015
PubChem ID:16205393
Update Time:2025-04-19
Pentanal,2-[chloro(4-methylphenyl)methylene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pentanal,2-[chloro(4-methylphenyl)methylene]-
- (2E)-2-[chloro-(4-methylphenyl)methylidene]pentanal
- 2-[chloro-p-tolylmethylene]valeraldehyde
- 83898-11-7
- EINECS 281-219-0
- 2-(Chloro-p-tolylmethylene)valeraldehyde
-
- Inchi: 1S/C13H15ClO/c1-3-4-12(9-15)13(14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3/b13-12+
- InChI-sleutel: RQGOMHKBUMWEHS-OUKQBFOZSA-N
- LACHT: Cl/C(/C1C=CC(C)=CC=1)=C(/C=O)\CCC
Berekende eigenschappen
- Exacte massa: 222.081143
- Monoisotopische massa: 222.081143
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 4
- Complexiteit: 237
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1
- XLogP3: 3.9
Experimentele eigenschappen
- Dichtheid: 1.084
- Kookpunt: 342.1°C at 760 mmHg
- Vlampunt: 192.8°C
- Brekindex: 1.554
Pentanal,2-[chloro(4-methylphenyl)methylene]- Gerelateerde literatuur
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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